molecular formula C19H18F3NO3 B2823307 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1317617-32-5

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2823307
CAS RN: 1317617-32-5
M. Wt: 365.352
InChI Key: KMUJNPLBVPZRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as MPTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Activity

The title compound has been evaluated for its antitumor properties. In vitro studies against human malignant melanoma cells (A375) using the standard MTT assay demonstrated its potential in inhibiting tumor cell growth .

Antibacterial Activity

Structural variations of phenyl(pyrrolidin-1-yl)methanone derivatives have been explored. Notably, the antibacterial activity of these compounds was influenced by both N′-substituents and 4′-phenyl substituents. For instance:

Neuroprotection and Anti-Inflammatory Activity

Considering the hybrid structure of triazole-pyrimidine, investigations have explored its neuroprotective and anti-inflammatory effects. These studies were conducted on human microglia and neuronal cell models .

Binding Conformation Studies

The design of novel molecules often begins with understanding their binding conformations. For instance, bicyclic sulfonamide derivatives related to this compound showed potent activity against RORγt but also interacted with pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body .

Crystal Structure Elucidation

The crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone has been determined. It crystallizes in a monoclinic space group (P2₁/c) with specific unit cell parameters. The compound was synthesized via a reaction involving 3-hydroxy-4-methoxybenzoic acid and pyrrolidine. The resulting crystallographic data provide insights into its molecular arrangement .

properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-25-16-6-2-13(3-7-16)15-10-11-23(12-15)18(24)14-4-8-17(9-5-14)26-19(20,21)22/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJNPLBVPZRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.